molecular formula C42H66N2O12 B012199 1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)-3-(propoxymethyl)phenyl)propanone maleate (2:1) CAS No. 106909-37-9

1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)-3-(propoxymethyl)phenyl)propanone maleate (2:1)

Cat. No. B012199
M. Wt: 791 g/mol
InChI Key: CDMBUSHWDBHSLE-UHFFFAOYSA-N
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Description

1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)-3-(propoxymethyl)phenyl)propanone maleate (2:1), also known as 1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)-3-(propoxymethyl)phenyl)propanone maleate (2:1), is a useful research compound. Its molecular formula is C42H66N2O12 and its molecular weight is 791 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)-3-(propoxymethyl)phenyl)propanone maleate (2:1) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)-3-(propoxymethyl)phenyl)propanone maleate (2:1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)-3-(propoxymethyl)phenyl)propanone maleate (2:1) including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(propoxymethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C19H31NO4.C4H4O4/c2*1-5-9-23-12-16-10-15(18(22)6-2)7-8-19(16)24-13-17(21)11-20-14(3)4;5-3(6)1-2-4(7)8/h2*7-8,10,14,17,20-21H,5-6,9,11-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQSBOWITCRVSF-WXXKFALUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=C(C=CC(=C1)C(=O)CC)OCC(CNC(C)C)O.CCCOCC1=C(C=CC(=C1)C(=O)CC)OCC(CNC(C)C)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOCC1=C(C=CC(=C1)C(=O)CC)OCC(CNC(C)C)O.CCCOCC1=C(C=CC(=C1)C(=O)CC)OCC(CNC(C)C)O.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H66N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

791.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)-3-(propoxymethyl)phenyl)propanone maleate (2:1)

CAS RN

106909-37-9
Record name FP 33
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106909379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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